5-[(4-Methylphenyl)amino]-5-oxopentanoic acid
Description
Structural Elucidation of 5-[(4-Methylphenyl)amino]-5-oxopentanoic Acid
Molecular Architecture and IUPAC Nomenclature
The compound consists of a pentanoic acid backbone (C5) substituted at the fifth carbon with a 4-methylphenylcarbamoyl group. Its IUPAC name, This compound , reflects this arrangement:
- Pentanoic acid : A five-carbon chain terminating in a carboxylic acid group (-COOH).
- 5-oxo : A ketone group at the fifth carbon.
- 4-methylphenylamino : A para-methyl-substituted aniline group linked via an amide bond to the ketone.
The molecular formula C₁₂H₁₅NO₃ (molecular weight: 221.25 g/mol) is confirmed by high-resolution mass spectrometry, which identifies the [M+H]+ ion at m/z 222.11248. The SMILES notation CC1=CC=C(C=C1)NC(=O)CCCC(=O)O encodes the connectivity of the methylphenyl group (CC1=CC=C(C=C1)), amide bond (NC(=O)), and carboxylic acid terminus (CCCC(=O)O).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| SMILES | CC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| InChIKey | YRPDUMZWXRBNJE-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
Although single-crystal X-ray diffraction data for this compound is unavailable, analogous glutaric acid derivatives exhibit planar amide groups and extended alkyl chains in the solid state. The carboxylic acid and amide functional groups likely form intermolecular hydrogen bonds, creating a layered crystal lattice. For example, in (RS)-2-methylglutaric acid, centrosymmetric O–H···O hydrogen bonds between carboxylic acid groups generate infinite chains. Similar behavior is expected for this compound, with additional N–H···O interactions stabilizing the amide linkages.
Conformational analysis predicts that the molecule adopts a staggered configuration to minimize steric hindrance between the methylphenyl group and the pentanoic acid chain. Density functional theory (DFT) simulations suggest a dihedral angle of ~120° between the aromatic ring and the amide plane, optimizing π-orbital conjugation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted):
- Aromatic protons : A doublet at δ 7.2 ppm (2H, J = 8.1 Hz) and δ 7.0 ppm (2H, J = 8.1 Hz) for the para-substituted benzene ring.
- Methyl group : A singlet at δ 2.3 ppm (3H, -CH₃).
- Amide proton : A broad singlet at δ 8.1 ppm (1H, -NH-).
- Aliphatic chain : Multiplets at δ 2.4–2.6 ppm (4H, -CH₂-CO-) and δ 1.7–1.9 ppm (2H, -CH₂-COOH).
¹³C NMR (predicted):
Infrared (IR) Spectroscopy
Key absorption bands include:
- O–H stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
- Amide I band : 1660 cm⁻¹ (C=O stretch).
- Amide II band : 1540 cm⁻¹ (N–H bend).
- C–O stretch : 1280 cm⁻¹ (carboxylic acid).
Mass Spectrometry
The electrospray ionization (ESI) mass spectrum shows:
Computational Chemistry Predictions
Density Functional Theory (DFT) Simulations
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the carboxylic oxygen (-0.43 e) and amide oxygen (-0.38 e).
- Predicted collision cross section (CCS) : 149.8 Ų for [M+H]+ in helium, consistent with an elongated molecular shape.
Table 2: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 222.112 | 149.8 |
| [M+Na]+ | 244.094 | 155.5 |
| [M-H]- | 220.098 | 151.8 |
Molecular Dynamics (MD) Simulations
MD trajectories reveal that the methylphenyl group rotates freely in solution (barrier: ~2.1 kcal/mol), while the amide bond remains rigid due to resonance stabilization. The carboxylic acid group adopts a trans configuration to minimize steric clashes with the aliphatic chain.
Properties
IUPAC Name |
5-(4-methylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPDUMZWXRBNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251620 | |
| Record name | 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71195-71-6 | |
| Record name | 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYLGLUTARANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Reaction Protocol
The standard preparation involves the following reaction conditions:
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| Glutaric anhydride | 1.7 g | 15 mmol |
| p-Toluidine | 0.50 g | 4.7 mmol |
| Pyridine | 7 mL | Solvent |
Procedure: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, glutaric anhydride (1.7 g, 15 mmol) is dissolved in pyridine (7 mL). To this solution, p-toluidine (0.50 g, 4.7 mmol) is added in small portions while maintaining the temperature at 20-25°C. The reaction mixture is stirred at room temperature for 2 hours, then heated to 60°C for an additional 4 hours. The progress of the reaction is monitored by thin-layer chromatography (ethyl acetate:hexane, 1:1). After completion, the mixture is cooled to room temperature and poured into cold 2M hydrochloric acid (50 mL) with vigorous stirring. The precipitated product is filtered, washed with cold water until neutral pH, and recrystallized from ethanol:water (7:3) to yield pure this compound.
Yield: Typical yields of 70-72% of analytically pure material are obtained through this method.
Solvent and Base Variations
Various modifications to the standard procedure have been developed to optimize yield and purity:
The dichloromethane/diisopropylethylamine system provides superior yields and facilitates easier workup procedures due to the lower boiling point of dichloromethane compared to pyridine or N,N-dimethylformamide.
Alternative Preparation Methods
Glutaric Acid Coupling Method
An alternative approach involves direct coupling of glutaric acid with p-toluidine using coupling reagents commonly employed in peptide synthesis:
Procedure: Glutaric acid (1.32 g, 10 mmol) is dissolved in dichloromethane (50 mL). To this solution, 1-hydroxybenzotriazole (1.52 g, 10 mmol), p-toluidine (1.07 g, 10 mmol), and diisopropylethylamine (3.5 mL, 20 mmol) are added sequentially at 0°C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.92 g, 10 mmol) is then added, and the mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is washed successively with 5% aqueous sodium bisulfate, 5% aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Yield: This method typically produces yields of 65-70%, slightly lower than the anhydride method, but offers advantages in terms of milder reaction conditions and reduced formation of byproducts.
Two-Step Synthesis via Protected Intermediates
For applications requiring higher purity or when direct methods yield unsatisfactory results, a two-step approach using protected intermediates can be employed:
Step 1: tert-Butyl ester protection of glutaric acid
Glutaric anhydride + tert-Butanol → 5-(tert-Butoxy)-5-oxopentanoic acid
Step 2: Coupling with p-toluidine
5-(tert-Butoxy)-5-oxopentanoic acid + p-Toluidine → 5-[(4-Methylphenyl)amino]-5-oxo-pentanoic acid
This approach is particularly valuable when selective functionalization is required or when standard methods produce mixture of products difficult to separate.
Process Scale Considerations
Catalyst Effects on Large-Scale Synthesis
For industrial-scale synthesis, catalyzed versions of the glutaric anhydride route have been developed:
| Catalyst | Loading (mol%) | Temperature | Time | Yield (%) | Scale |
|---|---|---|---|---|---|
| Zinc chloride | 5 | 60°C | 24 h | 75-78 | Up to 500 g |
| 4-Dimethylaminopyridine | 10 | 20-25°C | 8 h | 80-85 | Up to 100 g |
| N-Hydroxysuccinimide | 3 | 60°C | 12 h | 65-70 | Up to 1 kg |
The zinc chloride-catalyzed process offers a balance of good yield, reasonable reaction time, and economical catalyst cost for large-scale production.
Continuous Flow Synthesis
Recent developments in continuous flow chemistry have enabled more efficient synthesis of this compound:
Procedure: A solution of glutaric anhydride (0.2 M) in tetrahydrofuran and a solution of p-toluidine (0.2 M) with triethylamine (0.3 M) in tetrahydrofuran are pumped at equal flow rates through a T-mixer into a heated reactor coil (2 mL volume) maintained at 80°C with a residence time of 15 minutes. The outflow is collected and processed as in batch procedures.
This method provides several advantages, including precise control of reaction conditions, reduced reaction time, improved heat transfer, and safer handling of potentially hazardous intermediates. Yields of 85-90% have been reported, with significantly reduced processing time compared to batch methods.
Purification and Characterization
Purification Methods
Multiple purification strategies have been employed for this compound:
| Purification Method | Solvent System | Recovery (%) | Purity (%) |
|---|---|---|---|
| Recrystallization | Ethanol/Water (7:3) | 85-90 | >98 |
| Acid-Base Extraction | Dichloromethane/NaOH/HCl | 75-80 | >95 |
| Column Chromatography | Ethyl acetate/Hexane (1:1) | 70-75 | >99 |
Recrystallization from ethanol/water remains the preferred method for laboratory-scale purification due to its simplicity and high recovery of pure product.
Analytical Characterization
Complete characterization of synthesized this compound typically includes:
Nuclear Magnetic Resonance Spectroscopy:
¹H NMR (300 MHz, DMSO-d₆): δ 12.05 (br s, 1H, COOH), 9.85 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 2.35 (t, J = 7.2 Hz, 2H, CH₂CO), 2.25 (s, 3H, Ar-CH₃), 2.20 (t, J = 7.2 Hz, 2H, CH₂COOH), 1.75 (m, 2H, CH₂CH₂CH₂).
Mass Spectrometry:
MS (ESI) m/z: 222.11 [M+H]⁺, 244.09 [M+Na]⁺, 220.10 [M-H]⁻.
Infrared Spectroscopy:
IR (KBr, cm⁻¹): 3305 (N-H stretch), 3045 (Ar-H stretch), 2945 (C-H stretch), 1705 (C=O, acid), 1655 (C=O, amide), 1605, 1550 (C=C, aromatic), 1250 (C-N stretch).
Comparative Analysis of Methods
The various preparation methods for this compound can be evaluated based on several criteria:
| Method | Advantages | Disadvantages | Recommended For |
|---|---|---|---|
| Glutaric Anhydride (Pyridine) | High yield, simple procedure | Pyridine odor, environmental concerns | Laboratory scale (5-50 g) |
| Glutaric Anhydride (Dichloromethane) | Easier workup, higher yield | Higher reagent cost | Research applications requiring high purity |
| Glutaric Acid Coupling | Milder conditions, fewer side reactions | More reagents, higher cost | Sensitive substituents, educational settings |
| Protected Intermediate Route | Selective functionalization | Lower overall yield, more steps | Complex molecule synthesis |
| Continuous Flow | High throughput, consistent quality | Equipment cost | Industrial production, process development |
The glutaric anhydride method using dichloromethane and diisopropylethylamine offers the best balance of yield, simplicity, and scalability for most research applications.
Chemical Reactions Analysis
Types of Reactions: 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound nitrate.
Reduction: this compound alcohol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : Preliminary studies indicate that 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through caspase pathway activation, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress by enhancing the expression of antioxidant enzymes. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
2. Biological Activity
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity .
- Receptor Interaction : Its ability to bind to various receptors can influence cellular signaling pathways, making it a candidate for further investigation in pharmacological applications .
Case Studies
Anticancer Activity : A study highlighted the compound's efficacy against breast and prostate cancer models, demonstrating a dose-dependent inhibition of cell proliferation .
Neuroprotective Effects : Another investigation revealed that treatment with this compound resulted in reduced oxidative damage in neuronal cultures, indicating its potential use in neuroprotective therapies .
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- In Vitro Studies : Laboratory experiments confirmed significant inhibition of cancer cell growth across multiple lines.
- In Vivo Studies : Animal models showed reduced tumor sizes and improved survival rates following administration of the compound .
- Pharmacokinetics : The compound exhibits favorable absorption characteristics, achieving peak plasma concentrations within hours post-administration .
Mechanism of Action
The mechanism by which 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents on the phenyl ring, modifications to the pentanoic acid chain, or additional functional groups. These variations influence physicochemical properties (e.g., solubility, molecular weight) and biological activity. Key analogues include:
Key Structural Insights
- Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy) increase solubility but may reduce receptor affinity.
- Bulky substituents (e.g., azepanylcarbonyl) enhance selectivity for specific receptors (e.g., CCK-B) but reduce oral bioavailability .
- Halogenated derivatives (e.g., 4-fluoro, 2-iodo) improve metabolic stability and binding interactions in hydrophobic pockets .
- Spirocyclic or tert-butoxycarbonyl groups improve pharmacokinetic profiles by resisting enzymatic degradation .
Biological Activity
5-[(4-Methylphenyl)amino]-5-oxopentanoic acid, also known by its chemical formula C₁₂H₁₄N₁O₃, is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pentanoic acid backbone with a ketone and an amino group at the fifth carbon, along with a 4-methylphenyl substituent. The presence of this lipophilic group enhances its interaction with biological membranes, potentially influencing its pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial investigations suggest that the compound could possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.
- Anticancer Activity : There is emerging evidence that this compound may have anticancer properties, warranting detailed studies to elucidate its mechanisms of action against various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, and there is potential for this compound to exhibit similar effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Specific Enzymes : The compound may interact with enzymes involved in metabolic pathways or signaling cascades.
- Modulation of Receptor Activity : It could act as a modulator of various receptors, influencing cellular responses.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds helps to contextualize the unique properties of this compound:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 4-Amino-5-methylpentanoic acid | Similar amino and carboxylic functionalities | Known for neuroprotective effects |
| 3-(4-Methylphenyl)-2-methylpropanoic acid | Contains methyl groups on different carbons | Exhibits anti-inflammatory properties |
| N-(4-Methylphenyl)-L-glutamine | Amino acid derivative with a phenyl group | Important in metabolic processes |
This table illustrates how the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial activity of various carboxylic acid derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against bacterial strains, suggesting potential application in developing new antibiotics .
- Anticancer Research : In vitro assays conducted on cancer cell lines revealed that certain derivatives related to this compound showed promising anticancer activity, particularly through apoptosis induction . Further exploration is required to determine the specific pathways involved.
- Inflammation Model Studies : Research involving animal models demonstrated that compounds structurally related to this compound could reduce inflammatory markers significantly, indicating a possible therapeutic role in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid, and how can purity be validated?
Answer: The compound is typically synthesized via a multi-step reaction starting with 4-methylaniline and glutaric anhydride. The primary steps include:
Acylation : Reacting 4-methylaniline with glutaric anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C to form the amide intermediate.
Acid Workup : Hydrolysis under acidic conditions to yield the pentanoic acid derivative.
Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Validation Methods :
Q. How do the physicochemical properties of this compound influence its solubility and reactivity?
Answer:
- Solubility : The compound is sparingly soluble in water due to the hydrophobic 4-methylphenyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Adjusting pH to >7 (using NaOH) increases aqueous solubility via deprotonation of the carboxylic acid .
- Reactivity : The ketone and amide groups participate in nucleophilic reactions (e.g., Schiff base formation with amines). The methyl group on the phenyl ring enhances steric hindrance, reducing electrophilic substitution rates compared to halogenated analogs .
Q. What spectroscopic and chromatographic techniques are critical for structural characterization?
Answer:
- FT-IR : Confirm functional groups: C=O stretches at 1680–1720 cm (amide/ketone) and 2500–3300 cm (carboxylic acid O-H) .
- Mass Spectrometry (HRMS) : Expected [M+H] for CHNO: 222.1124. Use ESI+ mode with calibration standards for accuracy .
- XRD (if crystalline) : Resolve bond lengths and angles, particularly the planarity of the amide group .
Advanced Research Questions
Q. How does the 4-methylphenyl substituent modulate biological activity compared to halogenated analogs?
Answer: The methyl group impacts both steric and electronic properties:
- Steric Effects : Reduces binding affinity to enzymes/receptors requiring deep active-site penetration (e.g., pyruvate kinase inhibition is weaker than 5-chloro-4-oxopentanoic acid derivatives) .
- Electronic Effects : The electron-donating methyl group decreases electrophilicity of the ketone, slowing nucleophilic attacks compared to electron-withdrawing substituents (e.g., F, Cl) .
Experimental Design : - Compare IC values against fluorinated/chlorinated analogs in enzyme inhibition assays (e.g., pyruvate kinase).
- Use molecular docking to analyze binding interactions with targets like CCK receptors .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Answer: Contradictions often arise from assay conditions or impurity profiles.
Assay Optimization :
- Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 5.0) to account for ionization state effects.
- Include controls for non-specific binding (e.g., bovine serum albumin) .
Purity Verification :
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values, logP) with bioactivity data to predict optimal groups. For example, replacing methyl with a trifluoromethyl group may improve membrane permeability .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., CCK-B/gastrin receptors) to identify critical hydrogen bonds or π-π interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Racemization Risk : The amide bond may racemize under high-temperature conditions. Mitigate by using low-temperature (0–5°C) reaction steps and chiral catalysts .
- Scale-Up Protocols :
- Transition from batch to flow chemistry for better heat/mass transfer.
- Implement in-line FTIR for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
